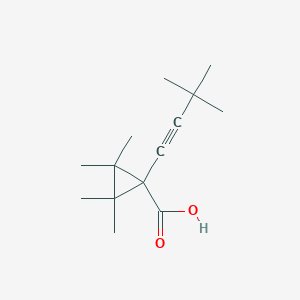![molecular formula C31H29N3O3 B3934522 N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide](/img/structure/B3934522.png)
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide
Vue d'ensemble
Description
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide, also known as BGB-324, is a small molecule inhibitor of Axl receptor tyrosine kinase. Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which play a crucial role in regulating various cellular processes, including cell survival, proliferation, migration, and immune response. Axl is overexpressed in several types of cancer, including lung, breast, ovarian, and pancreatic cancer, and is associated with poor prognosis and resistance to chemotherapy. BGB-324 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential anticancer therapy.
Mécanisme D'action
Studies: Although the mechanism of action of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide is well-characterized, further studies are needed to elucidate the downstream signaling pathways and cellular processes that are affected by Axl inhibition.
In conclusion, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide is a small molecule inhibitor of Axl receptor tyrosine kinase that has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential anticancer therapy. The compound has several advantages as a tool compound for studying Axl biology and as a potential therapy for cancer, but there are also limitations to its use in lab experiments. Further studies are needed to evaluate the safety and efficacy of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide in humans and to identify biomarkers that can predict response to the compound.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide has several advantages as a tool compound for studying Axl biology and as a potential anticancer therapy. The compound has been shown to be selective for Axl kinase and to have good pharmacokinetic properties. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide has also been shown to enhance the antitumor activity of chemotherapy and immune checkpoint inhibitors in preclinical models. However, there are also limitations to the use of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide in lab experiments, including the potential for off-target effects and the need to use appropriate controls to demonstrate the specificity of the compound for Axl kinase.
Orientations Futures
There are several future directions for the development and evaluation of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide as a potential anticancer therapy. These include:
1. Clinical trials: N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide is currently being evaluated in several clinical trials as a potential therapy for various types of cancer, including non-small cell lung cancer, acute myeloid leukemia, and pancreatic cancer. The results of these trials will provide important information on the safety and efficacy of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide in humans.
2. Combination therapy: N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide has been shown to enhance the antitumor activity of chemotherapy and immune checkpoint inhibitors in preclinical models. Further studies are needed to determine the optimal combination regimens and to evaluate the safety and efficacy of these combinations in clinical trials.
3. Biomarker development: Axl overexpression has been associated with poor prognosis and resistance to chemotherapy and immune checkpoint inhibitors in several types of cancer. Further studies are needed to identify biomarkers that can predict response to N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide and to develop companion diagnostics for patient selection.
4.
Applications De Recherche Scientifique
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide has been extensively studied in preclinical models of cancer, including cell lines, xenografts, and genetically engineered mouse models. The compound has been shown to inhibit Axl kinase activity, leading to decreased cell proliferation, migration, invasion, and survival in vitro and in vivo. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide has also been shown to enhance the antitumor activity of chemotherapy and immune checkpoint inhibitors in preclinical models.
Propriétés
IUPAC Name |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N3O3/c35-30(25-11-17-29(18-12-25)37-23-24-7-3-1-4-8-24)32-27-13-15-28(16-14-27)33-19-21-34(22-20-33)31(36)26-9-5-2-6-10-26/h1-18H,19-23H2,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNVEAFYPKQFJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B3934442.png)
![4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B3934453.png)
![2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B3934457.png)
![N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)-4-(methylsulfonyl)benzamide](/img/structure/B3934465.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934469.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934470.png)
![1-(2,3-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3934478.png)
![2-methoxy-5-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}phenol](/img/structure/B3934479.png)

![N-{[(2,4-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B3934499.png)
![N-[6-tert-butyl-3-(1-pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-fluorobenzamide](/img/structure/B3934503.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-4-chlorobenzamide](/img/structure/B3934505.png)
![N-bicyclo[2.2.1]hept-2-yl-4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B3934511.png)
